molecular formula C10H13BrN2 B12608971 (3-Bromopropyl)(but-1-en-1-yl)propanedinitrile CAS No. 649759-68-2

(3-Bromopropyl)(but-1-en-1-yl)propanedinitrile

Cat. No.: B12608971
CAS No.: 649759-68-2
M. Wt: 241.13 g/mol
InChI Key: ZNEGWUSELMGFTH-UHFFFAOYSA-N
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Description

(3-Bromopropyl)(but-1-en-1-yl)propanedinitrile is an organic compound with the molecular formula C10H13BrN2 It is a derivative of propanedinitrile, featuring both a bromopropyl and a butenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromopropyl)(but-1-en-1-yl)propanedinitrile typically involves the reaction of 3-bromopropylamine with but-1-en-1-ylpropanedinitrile under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Bromopropyl)(but-1-en-1-yl)propanedinitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The double bond in the butenyl group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.

    Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding oxides or reduced to form saturated derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Electrophiles: Halogens, hydrogen halides

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Addition Products: Halogenated or hydrogenated derivatives of the butenyl group.

    Oxidation Products: Corresponding oxides or ketones.

    Reduction Products: Saturated derivatives of the original compound.

Scientific Research Applications

(3-Bromopropyl)(but-1-en-1-yl)propanedinitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Bromopropyl)(but-1-en-1-yl)propanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The butenyl group can participate in various biochemical reactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propanedinitrile: A simpler derivative with two cyano groups.

    (3-Bromopropyl)(3-phenylprop-2-en-1-yl)propanedinitrile: A similar compound with a phenyl group instead of a butenyl group.

    (3-Bromoprop-1-en-1-yl)benzene: A related compound with a benzene ring.

Uniqueness

(3-Bromopropyl)(but-1-en-1-yl)propanedinitrile is unique due to its combination of a bromopropyl and a butenyl group, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

649759-68-2

Molecular Formula

C10H13BrN2

Molecular Weight

241.13 g/mol

IUPAC Name

2-(3-bromopropyl)-2-but-1-enylpropanedinitrile

InChI

InChI=1S/C10H13BrN2/c1-2-3-5-10(8-12,9-13)6-4-7-11/h3,5H,2,4,6-7H2,1H3

InChI Key

ZNEGWUSELMGFTH-UHFFFAOYSA-N

Canonical SMILES

CCC=CC(CCCBr)(C#N)C#N

Origin of Product

United States

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